4-溴苄基硫代噻唑-2-基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

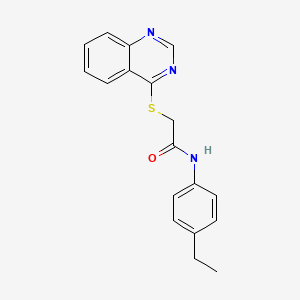

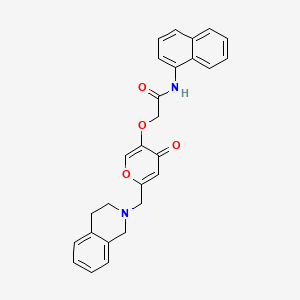

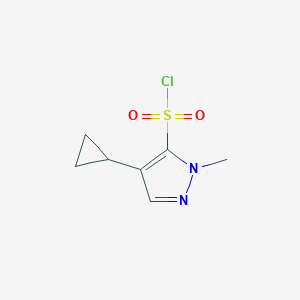

“2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-ethylacetamide” is a thiazole-containing compound . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen . They have various pharmaceutical applications and their derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .

Synthesis Analysis

Efforts have been made to study the pharmacological activities of newly synthesized thiazole derivatives . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Molecular Structure Analysis

The molecular structures of the synthesized thiazole derivatives were confirmed by their physicochemical properties and spectroanalytical data . Molecular docking studies were carried out to study the binding mode of active compounds with receptor .

Chemical Reactions Analysis

The synthesized thiazole derivatives were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

科学研究应用

抗菌活性

4-溴苄基硫代噻唑-2-基乙酰胺: 已显示出对伤寒沙门氏菌具有显著的抗菌活性,伤寒沙门氏菌是导致伤寒的细菌 。研究人员合成了该化合物及其衍生物,并对其进行了筛选,以确定对抗这种传染病的潜在先导化合物。

抗炎特性

包括我们感兴趣的化合物在内的恶二唑衍生物与抗炎作用有关 。这些特性使其成为开发新型抗炎药物的有希望的候选药物。

抗惊厥活性

某些恶二唑具有抗惊厥活性 。研究我们的化合物是否也具有这种特性,可能会为治疗癫痫和相关疾病开辟新的途径。

除草潜力

恶二唑也已被研究用作除草剂 。我们的化合物的结构表明它可能抑制植物生长,使其与农业应用相关。

总之,4-溴苄基硫代噻唑-2-基乙酰胺在不同的科学领域都具有广阔的应用前景。 进一步的研究和探索将揭示更多的应用,并加深我们对其生物学效应的理解 。如果您需要更多信息或有任何其他问题,请随时询问! 😊

作用机制

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties could influence the compound’s interaction with its targets.

Biochemical Pathways

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . The affected pathways would depend on the specific targets of the compound.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities . The specific effects would depend on the compound’s interaction with its targets and the affected biochemical pathways.

未来方向

The future directions for “2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-ethylacetamide” could include further exploration of its pharmacological activities, potential applications in medicine, and the development of new molecules from this compound with novel modes of action to treat microbial infections and cancer .

属性

IUPAC Name |

2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-ethylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2OS2/c1-2-16-13(18)7-12-9-20-14(17-12)19-8-10-3-5-11(15)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRWTVRVZHPXQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2372114.png)

![2-Ethyl-5-((2-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2372116.png)

![4-(pyrrolidin-1-ylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2372131.png)

![methyl 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2372132.png)